Reactive Black 5

Descripción

Propiedades

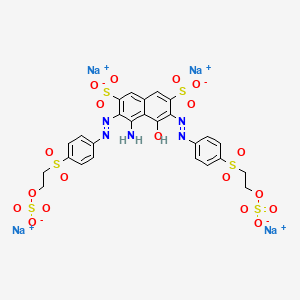

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIYIRIMGZMCPC-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5Na4O19S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027787 |

Source

|

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

991.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals |

Source

|

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17095-24-8, 12225-25-1 |

Source

|

| Record name | Remazol Black B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLACK 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C.I. Reactive Black 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for C.I. Reactive Black 5 (RB5), a prominent diazo reactive dye. The document details the multi-step chemical synthesis, including the underlying reaction mechanisms, and presents a consolidated experimental protocol based on established principles of azo dye chemistry. Quantitative data and characterization parameters are summarized for clarity, and key pathways are visualized using process flow diagrams.

Introduction

C.I. This compound, also known commercially as Remazol Black B, is a widely used anionic diazo dye in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its popularity stems from its high fixation efficiency, bright shade, and good fastness properties, which are attributed to the formation of a covalent bond between the dye molecule and the fiber.[1] The dye belongs to the vinyl sulfone class of reactive dyes, which are characterized by the presence of a sulfatoethylsulfone group that, under alkaline conditions, converts to a reactive vinyl sulfone group.[3][4] This guide elucidates the chemical intricacies of its synthesis.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The core of the molecule is built around H-acid (1-amino-8-naphthol-3,6-disulfonic acid), which acts as a versatile coupling component capable of undergoing coupling at two different positions under controlled pH conditions. The key starting materials are two different aromatic amines, one of which contains the reactive sulfatoethylsulfone group.

The generally accepted synthesis pathway is as follows:

-

First Diazotization: Diazotization of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid.

-

First Azo Coupling: The resulting diazonium salt is coupled with H-acid under acidic conditions.

-

Second Diazotization: In a separate sequence, 2,4-diaminobenzenesulfonic acid is diazotized.

-

Second Azo Coupling: The second diazonium salt is then coupled to the monoazo intermediate formed in the previous step under alkaline conditions to yield the final this compound dye.

This sequential process is critical for achieving the desired disazo chromophore responsible for the deep black color.

Figure 1. Overall synthesis pathway for C.I. This compound.

Reaction Mechanisms

The synthesis of this compound is governed by two fundamental reaction types in azo dye chemistry: diazotization and azo coupling.

Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the diazonium ion.

Figure 2. Generalized mechanism of diazotization.

Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring of a coupling component (in this case, H-acid and its monoazo derivative). The reactivity and the position of coupling are highly dependent on the pH of the reaction medium and the nature of the substituents on the coupling component.

-

First Coupling (Acidic pH): The first coupling of the diazonium salt of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid with H-acid is carried out under acidic conditions (pH 3-5). At this pH, the amino group of H-acid is protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack. However, the hydroxyl group remains active, and coupling occurs at the ortho position to the amino group.

-

Second Coupling (Alkaline pH): The second coupling takes place under mildly alkaline conditions (pH 8-9). At this pH, the hydroxyl group of the H-acid moiety in the monoazo intermediate is deprotonated to form a phenoxide ion (-O⁻). This strongly activates the aromatic ring, directing the second diazonium salt to couple at the ortho position to the hydroxyl group.

Figure 3. Generalized mechanism of azo coupling.

Experimental Protocol

This section outlines a plausible laboratory-scale synthesis protocol for this compound, compiled from general procedures for diazo dye synthesis.[5] Precise quantities should be calculated based on the molar ratios of the reactants.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid | 363.35 |

| H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | 319.31 |

| 2,4-diaminobenzenesulfonic acid | 188.19 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl), 37% | 36.46 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Sodium Chloride (NaCl) | 58.44 |

| Ice | - |

| Deionized Water | - |

Procedure

Step 1: First Diazotization

-

In a beaker, prepare a solution of 2-amino-5-((2-(sulfatooxy)ethyl)sulfonyl)benzenesulfonic acid in deionized water and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: First Azo Coupling

-

In a separate vessel, dissolve H-acid in deionized water.

-

Cool the H-acid solution to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the H-acid solution, maintaining the temperature below 10 °C and keeping the pH in the range of 3-5 by adding a sodium carbonate solution as needed.

-

Stir the reaction mixture for several hours until the coupling is complete (completion can be monitored by techniques such as thin-layer chromatography).

Step 3: Second Diazotization

-

Following the procedure in Step 1, diazotize 2,4-diaminobenzenesulfonic acid in a separate reaction vessel.

Step 4: Second Azo Coupling

-

Adjust the pH of the monoazo intermediate solution from Step 2 to 8-9 using a sodium carbonate solution.

-

Cool the solution to 10-15 °C.

-

Slowly add the second diazonium salt solution from Step 3 to the monoazo intermediate solution, maintaining the temperature and pH.

-

Continue stirring until the second coupling reaction is complete.

Step 5: Isolation and Purification

-

Precipitate the final dye from the reaction mixture by adding sodium chloride (salting out).

-

Filter the precipitate and wash it with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.

-

Dry the purified this compound dye in an oven at a controlled temperature (e.g., 60-80 °C).

Quantitative Data and Characterization

The following table summarizes key quantitative and characterization data for C.I. This compound.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ |

| Molecular Weight | 991.82 g/mol |

| Appearance | Brown to Black Powder |

| Solubility | Soluble in water |

| λ_max (in water) | ~597-600 nm |

| Typical Purity | >50% (commercial grade, often contains isomers and byproducts) |

| Overall Yield | Varies significantly with industrial vs. laboratory scale and purity requirements. |

FTIR Spectroscopy: Key characteristic peaks would include those for N-H stretching in amines, S=O stretching in sulfonyl and sulfate groups, and N=N stretching of the azo groups.[6]

UV-Vis Spectroscopy: The absorption spectrum is characterized by a strong absorption band in the visible region (around 597-600 nm), which is responsible for its color, and other bands in the UV region corresponding to the aromatic rings.[7][8]

Conclusion

The synthesis of C.I. This compound is a well-established yet complex process in industrial organic chemistry, relying on the precise control of reaction conditions, particularly temperature and pH, to achieve the desired product. This guide has provided a detailed overview of the synthesis pathway, the mechanisms of the core reactions, a representative experimental protocol, and key data for the final product. A thorough understanding of these aspects is crucial for researchers and professionals involved in the development and application of reactive dyes.

References

- 1. High Qualilty Reactive Dyestuff Black B 150% Bl-5 for Textile Dyes [ritan-chemical.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ijbpas.com [ijbpas.com]

- 6. More about Persulfate-Assisted Ferrilanthanide-Mediated Photocatalysis of Textile Industry Dye this compound: Surface Properties and Structural Assessment [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of C.I. Reactive Black 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, properties, synthesis, and reaction mechanisms of C.I. Reactive Black 5 (RB5). It is intended to serve as a comprehensive resource for professionals in research and development who require detailed technical information on this widely used reactive dye.

Chemical Identity and Physicochemical Properties

C.I. This compound is a bis-azo reactive dye known for its deep black shade and excellent fastness properties when applied to cellulosic fibers.[1][2][3] It belongs to the vinyl sulfone class of reactive dyes, which form covalent bonds with the substrate.[1]

The key identifiers and physicochemical properties of C.I. This compound are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [4][5] |

| C.I. Number | 20505 | [4][5] |

| CAS Number | 17095-24-8 | [4][6][7][8] |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [4][7][9] |

| Molecular Weight | 991.82 g/mol | [4][7][9] |

| IUPAC Name | Tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | [7][10][] |

| Appearance | Black powder | [4][][12] |

| Solubility in Water | 100 g/L at 20°C; >200 g/L at 80°C | [4][12][13] |

| Melting Point | >300 °C | [][12][13] |

| Maximum Absorption (λmax) | 597 nm | [12][13][14] |

Chemical Structure

C.I. This compound is a complex bis-azo compound.[10][15] Its structure is characterized by a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety, which is coupled with two diazotized 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate groups.[4] The molecule contains two vinyl sulfone (-(SO₂)CH₂CH₂OSO₃Na) reactive groups, which are responsible for its ability to form covalent bonds with hydroxyl groups on cellulosic fibers.[1]

Synthesis and Manufacturing Process

The synthesis of C.I. This compound is a multi-step process involving diazotization and coupling reactions.[4][15]

-

Diazotization : The process begins with the diazotization of two molar equivalents of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate. This is typically carried out using sodium nitrite in an acidic medium.

-

Coupling : The resulting diazonium salt is then coupled with one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). The first coupling occurs under acidic conditions, directing the substitution to the ortho position of the amino group. The second coupling is performed under neutral or slightly alkaline conditions, targeting the ortho position of the hydroxyl group.[15]

-

Isolation : The final product is isolated from the reaction mixture by salting out, followed by filtration and drying.[15]

Caption: Synthesis workflow for C.I. This compound.

Reaction Mechanism with Cellulose

The key feature of C.I. This compound is its ability to form a stable covalent bond with the hydroxyl groups of cellulosic fibers such as cotton.[1] This reaction ensures high wash fastness. The process occurs under alkaline conditions.

-

Activation of the Reactive Group : In the presence of an alkali (e.g., sodium carbonate), the sulfatoethylsulfonyl group undergoes an elimination reaction to form the highly reactive vinyl sulfone group (-(SO₂)CH=CH₂).

-

Nucleophilic Addition : The nucleophilic cellulosate anion (Cell-O⁻), formed from the hydroxyl group of cellulose in the alkaline medium, attacks the terminal carbon atom of the vinyl sulfone group.

-

Covalent Bond Formation : This Michael-type addition reaction results in the formation of a stable ether linkage, covalently bonding the dye molecule to the cellulose fiber.

Caption: Covalent fixation pathway of C.I. This compound on cellulose.

Competing Reaction: Hydrolysis

A significant side reaction that occurs during the dyeing process is the hydrolysis of the reactive group. The highly reactive vinyl sulfone intermediate can react with hydroxide ions (OH⁻) from the water instead of the cellulose fiber.

This reaction forms an inactive hydroxyl derivative of the dye (Dye-SO₂-CH₂-CH₂-OH), which can no longer covalently bond to the fiber.[16] This hydrolyzed dye is only physically adsorbed and must be washed off to ensure good wet fastness.[16] The rates of both the elimination and hydrolysis reactions increase with rising temperature and pH.[17]

Caption: Hydrolysis side reaction of C.I. This compound.

Experimental Protocols

While specific laboratory protocols can vary, the following sections outline the general methodologies for key experiments involving C.I. This compound.

This protocol describes a typical procedure for dyeing cotton fabric with C.I. This compound in a laboratory setting.

-

Material Preparation : A pre-weighed, scoured, and bleached cotton sample is used. The dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1).[16]

-

Dyebath Setup : The required amount of C.I. This compound (e.g., 2% on weight of fabric) is dissolved in deionized water. An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath to promote dye exhaustion.

-

Dyeing : The cotton fabric is introduced into the dyebath at room temperature. The temperature is gradually raised to the dyeing temperature (typically around 60°C for this type of dye).[18] The process is continued for a set period (e.g., 30-45 minutes) to allow for dye exhaustion and diffusion into the fiber.

-

Fixation : An alkali, typically sodium carbonate, is added to the dyebath to raise the pH (to 10.5-11.5), which initiates the fixation reaction between the dye and the fiber.[16] Fixation is continued for another period (e.g., 45-60 minutes) at the dyeing temperature.

-

Washing Off : After dyeing, the fabric is rinsed thoroughly with cold water to remove residual chemicals. A soaping treatment at or near boiling temperature is then performed to remove any unfixed, hydrolyzed dye, ensuring optimal fastness properties.[16]

-

Drying : The dyed fabric is finally rinsed and dried.

This protocol is for determining the maximum absorbance wavelength (λmax) of the dye.

-

Stock Solution Preparation : A stock solution of C.I. This compound is prepared by accurately weighing a small amount of the dye powder and dissolving it in a known volume of deionized water.

-

Serial Dilution : The stock solution is diluted to a concentration that falls within the linear range of the spectrophotometer's absorbance reading (typically < 1.0).

-

Measurement : The absorbance spectrum of the diluted solution is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[19] Deionized water is used as the blank.

-

Data Analysis : The wavelength corresponding to the highest absorbance peak in the visible region is identified as the λmax. For C.I. This compound, this is consistently reported at approximately 597 nm.[12][14]

Fastness properties are evaluated according to standardized methods, such as those from the International Organization for Standardization (ISO).

| Fastness Property | ISO Standard | Brief Methodology |

| Light Fastness | ISO 105-B02 | The dyed fabric specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that mimics natural sunlight. The change in color is assessed by comparing the exposed sample against a set of blue wool standards that have known lightfastness ratings.[5] |

| Washing Fastness | ISO 105-C06 | The dyed specimen, in contact with a specified multifibre fabric, is laundered in a standard soap or detergent solution under controlled conditions of time and temperature. The change in color of the specimen and the degree of staining on the multifibre fabric are evaluated using grey scales.[5] |

| Rubbing Fastness | ISO 105-X12 | A piece of standard white cotton cloth is rubbed against the surface of the dyed specimen under specified conditions of pressure and motion (dry and wet). The amount of color transferred to the white cloth is assessed using a grey scale for staining.[5] |

Summary of Fastness and Application Properties

C.I. This compound is valued for its robust performance in various textile applications.

| Property / Application | Description | Reference(s) |

| Light Fastness | Generally good, with reported grades around 4 on a scale of 1-8. | [18][20] |

| Washing Fastness | Excellent, with grades of 4-5 on a scale of 1-5, due to the stable covalent dye-fiber bond. | [18][20] |

| Rubbing Fastness (Wet) | Moderate, with typical grades of 2-3. | [20] |

| Leveling Power | Good to very good, allowing for uniform and even dyeing. | [5] |

| Primary Applications | Widely used for dyeing and printing on cotton, viscose, linen, and other cellulosic fibers. Also used in inks and specialty papers. | [3] |

| Dyeing Methods | Suitable for exhaust dyeing, continuous dyeing (pad-batch), and printing processes. | [5][18] |

References

- 1. CAS 17095-24-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | Triaim Enterprise [triaimenterprise.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. OSTAZIN BLACK V-B, CAS: 17095-24-8, this compound - Synthesia [dyes.synthesia.eu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. C.I.this compound | 17095-24-8 | FR167549 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 17095-24-8 [chemicalbook.com]

- 13. This compound CAS#: 17095-24-8 [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. irjet.net [irjet.net]

- 17. researchgate.net [researchgate.net]

- 18. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Reactive Black 5: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of Reactive Black 5 (RB5), a widely used diazo reactive dye. This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic methods employed in the analysis of RB5, offering valuable insights for researchers in analytical chemistry, environmental science, and toxicology.

Chemical Structure and Properties of this compound

This compound (C.I. This compound, C.I. 20505) is a bis-azo dye with the chemical formula C₂₆H₂₁N₅Na₄O₁₉S₆ and a molecular weight of 991.82 g/mol .[1][2][3][4] Its structure is characterized by two azo groups (-N=N-) that act as the primary chromophore, linked to naphthalene and benzene sulfonic acid derivatives. The presence of reactive vinyl sulfone groups allows for covalent bond formation with cellulosic fibers.

Spectroscopic Techniques for Structural Analysis

The structural characterization of RB5 is primarily achieved through a combination of spectroscopic techniques, each providing unique information about its molecular framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric system of RB5. The dye exhibits characteristic absorption bands in both the visible and ultraviolet regions.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Region | Corresponding Structural Feature |

| 597 - 600 nm | Visible | Azo (-N=N-) bonds and conjugated π system |

| 310 - 318 nm | UV | Naphthalene aromatic rings |

| ~230 nm | UV | Benzene aromatic rings |

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation: A stock solution of RB5 is prepared in deionized water. Serial dilutions are then made to achieve a concentration that falls within the linear range of the instrument's absorbance detection (typically below 1.0 AU).

-

Analysis: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.[5] A quartz cuvette with a 1 cm path length is used, with deionized water as the blank.

-

Data Interpretation: The resulting spectrum is analyzed to identify the λmax values, which correspond to the electronic transitions within the molecule. The intensity of the peak at ~597 nm is directly proportional to the concentration of the dye and is often used for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the RB5 molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3445 | N-H | Stretching |

| ~1645 | N-H | Bending |

| ~1574 | N-H | Bending |

| ~1450 | Azo (-N=N-) | Stretching |

| ~1390 | Sulfone/Sulfonate (SO₃) | Stretching |

| ~1226 | C-N | Stretching |

| ~1222 | C-O | Stretching |

| 1026 - 1052 | Sulfoxide (S=O) | Stretching |

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Sample Preparation: A small amount of solid RB5 powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the dye with potassium bromide and pressing it into a thin disk.

-

Analysis: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[10] A background spectrum of the empty ATR crystal or a pure KBr pellet is collected and subtracted from the sample spectrum.

-

Data Interpretation: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in RB5.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of RB5 and to elucidate the structure of its fragmentation products, particularly after degradation or hydrolysis. High-Performance Liquid Chromatography (HPLC) is often coupled with MS (LC-MS) for the separation and identification of components in complex mixtures.

-

Instrumentation: A High-Performance Liquid Chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is a common setup.[11]

-

Sample Preparation: The RB5 sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, and filtered through a 0.22 µm syringe filter.[12]

-

Chromatographic Separation: A C18 reversed-phase column is frequently used for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination.[11]

-

Data Interpretation: The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectra provides valuable information for elucidating the structure of the parent molecule and its degradation products. For instance, cleavage of the azo bonds is a common fragmentation pathway.

Structural Elucidation Workflow and Hydrolysis

The combination of these spectroscopic techniques provides a comprehensive picture of the RB5 structure. The following diagram illustrates a typical workflow for the structural analysis of this dye.

This compound is susceptible to hydrolysis, especially under alkaline conditions and elevated temperatures.[13][14] This process involves the conversion of the vinyl sulfone group to a hydroxyl ethyl sulfone group, which is less reactive towards cellulosic fibers. The structural change upon hydrolysis can be monitored by the spectroscopic techniques described above.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. UV-Vis spectroscopy provides crucial information about the electronic structure and chromophores, while FTIR spectroscopy identifies the key functional groups. Mass spectrometry, particularly when coupled with liquid chromatography, confirms the molecular weight and offers detailed insights into the molecular structure through fragmentation analysis. A thorough understanding of these analytical methods and their underlying principles is essential for researchers and professionals working with this and similar complex dye molecules.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. C.I. This compound | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Degradation on Manganese Oxides Supported on Sodium Hydroxide Modified Graphene Oxide [mdpi.com]

- 7. repositorio.inesctec.pt [repositorio.inesctec.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Degradation of this compound by electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolytic Stability of this compound and the Preparation of Ink | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

Ecotoxicological Profile of Reactive Black 5: An In-depth Technical Guide for Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of the diazo dye, Reactive Black 5 (RB5), on aquatic organisms. Due to its extensive use in the textile industry, RB5 is a significant environmental contaminant, posing potential risks to aquatic ecosystems.[1][2] This document synthesizes current scientific findings on the toxicity, genotoxicity, and oxidative stress induced by RB5, offering detailed experimental protocols and insights into the potential molecular mechanisms of its action.

Acute and Developmental Toxicity of this compound

This compound exhibits varying levels of toxicity to different aquatic organisms, affecting survival, development, and mobility. The following tables summarize the quantitative data from various ecotoxicological studies.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Test Organism | Endpoint | Exposure Duration | Concentration/Value | Reference(s) |

| Daphnia magna | EC50 | 48 hours | 74.1% (of dye solution) | [3][4] |

| Daphnia magna | EC50 | 48 hours | 36 mg/L | [5] |

| Artemia salina | Mortality | - | 86.7% (untreated) vs 23.3% (treated) | [1] |

Table 2: Developmental and Lethal Effects of this compound on Zebrafish (Danio rerio) Embryos

| Exposure Concentration | Observed Effects | Reference(s) |

| 1, 2.5, 5.0 mg/L | Mild alterations: Tissue ulceration (TU), Tail deformity (TD), Eye defect (E), Yolk sac edema (YSE), Pericardial edema (PE), Bent Spine (BS). | [3][6] |

| >10 mg/L | Severe abnormalities, altered survival, reduced hatching success, and decreased heart beat rate. Lethal effects observed at 48 and 72 hours post-fertilization. | [3][6] |

| 25 mg/L | Severe apoptotic cell death in the heart and yolk sac regions at 48, 72, and 96 hours post-fertilization. | [3] |

Genotoxicity Profile

This compound has demonstrated genotoxic potential, causing DNA damage and chromosomal aberrations in exposed organisms.

Table 3: Genotoxic Effects of this compound

| Test Organism/System | Assay | Concentrations Tested | Key Findings | Reference(s) |

| Allium cepa | Mitotic Index | 25, 50, 100 ppm | Significant decrease in mitotic index values. | [7] |

| Allium cepa | Chromosome Aberrations | 25, 50, 100 ppm | Increased frequency of anaphase bridges, c-mitosis, laggards, micronuclei, and stickiness. | [7] |

| Allium cepa | Comet Assay | 25, 50, 100 ppm | Significant increase in DNA damage at all concentrations. | [7] |

| General | Mutagenicity | - | Azo dyes, including RB5, are known to be potential mutagens.[2] Degradation products, such as aromatic amines, can be carcinogenic.[8][9] | [2][8][9] |

Oxidative Stress and Cellular Responses

Exposure to this compound and other azo dyes can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of aquatic organisms. This can result in cellular damage, including lipid peroxidation.[10][11]

Table 4: Oxidative Stress Markers in Aquatic Organisms Exposed to Azo Dyes

| Organism | Azo Dye | Biomarker | Effect | Reference(s) |

| Zebrafish (Danio rerio) | Basic Red 51 | Glutathione S-transferase (GST) | Increased activity | [10] |

| Zebrafish (Danio rerio) | Basic Red 51 | Total Glutathione (GSH+GSSG) | Elevated levels | [10] |

| Zebrafish (Danio rerio) | Basic Red 51 | Catalase (CAT) | Elevated activity | [10] |

| Zebrafish (Danio rerio) | Basic Red 51 | Lipid Peroxidation | Elevated levels | [10] |

| Daphnia magna | General Azo Dyes | Superoxide Dismutase (SOD) | Induced activity to cope with superoxide radicals | [11] |

| Daphnia magna | General Azo Dyes | Lipid Peroxidation | Prevented by SOD induction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Acute Immobilisation Test with Daphnia sp. (OECD 202)

This test assesses the acute toxicity of substances to Daphnia magna.

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This assay determines the acute toxicity of chemicals on the embryonic stages of the zebrafish, Danio rerio.

Comet Assay for Genotoxicity in Fish Erythrocytes

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Oxidative Stress Biomarker Assays

These protocols outline the measurement of key antioxidant enzymes and lipid peroxidation.

-

Catalase (CAT) Activity Assay: The activity of catalase is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured indirectly by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by a superoxide-generating system (e.g., xanthine/xanthine oxidase).

-

Lipid Peroxidation (TBARS) Assay: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.

Potential Signaling Pathways Affected by this compound and Azo Dyes

While specific research on the signaling pathways directly disrupted by this compound in aquatic organisms is limited, studies on other azo dyes and related stressors like oxidative stress provide insights into potential mechanisms of toxicity.

Oxidative Stress-Responsive Pathways

Azo dyes are known to induce the production of reactive oxygen species (ROS), which can activate several signaling pathways.

-

Nrf2/Keap1 Pathway: This is a primary pathway for cellular defense against oxidative stress.[12][13][14] Under oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[12][13][14]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: MAPKs are involved in cellular responses to a variety of stressors, including oxidative stress, and can regulate inflammation and apoptosis.[12]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway plays a crucial role in the inflammatory response and can be activated by ROS.[12]

Apoptosis Signaling Pathway

Studies on zebrafish embryos have shown that RB5 can induce apoptosis, or programmed cell death.[3][6] This can be triggered by intracellular stress, such as DNA damage and excessive ROS production (the intrinsic pathway), or by external signals (the extrinsic pathway).

Conclusion

This compound poses a significant ecotoxicological threat to aquatic organisms. This guide has summarized the available data on its acute and developmental toxicity, genotoxicity, and its role in inducing oxidative stress. The provided experimental protocols offer standardized methods for assessing the environmental impact of this and other similar pollutants. While the precise signaling pathways affected by RB5 are still an area of active research, evidence suggests the involvement of oxidative stress-responsive and apoptotic pathways. Further research is warranted to fully elucidate the molecular mechanisms of RB5 toxicity and to develop effective strategies for mitigating its environmental impact.

References

- 1. Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Removal of this compound from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]

- 3. This compound induced developmental defects via potentiating apoptotic cell death in Zebrafish (Danio rerio) embryos - MedCrave online [medcraveonline.com]

- 4. Degradation and ecotoxicity of dye this compound after reductive-oxidative process : Environmental Science and Pollution Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxicity of textile reactive azo dyes after hydrolysis and decolourisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acute Toxic Effects of the Textile Dye, Acid Blue 113, on the Biochemicals of Teleost Fish, Tilapia Mossambica (Peteres) (Pisces: Teleostei, Cichlidae) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress responses of Daphnia magna exposed to effluents spiked with emerging contaminants under ozonation and advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics [pubmed.ncbi.nlm.nih.gov]

- 13. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 14. openbiochemistryjournal.com [openbiochemistryjournal.com]

Acute and Chronic Toxicity of Reactive Black 5: A Technical Guide

Abstract

Reactive Black 5 (RB5) is a diazo, vinyl sulfone-type reactive dye extensively used in the textile, paper, and leather industries due to its high fixation efficiency and deep black shade.[1][2] Its widespread application, however, leads to its release into industrial effluents, posing significant environmental and health concerns.[1][3] While RB5 exhibits low acute toxicity, its potential for chronic toxicity, particularly genotoxicity and carcinogenicity, is a subject of considerable research. This is primarily due to the reductive cleavage of its azo bonds, which can occur through metabolic processes in the liver or by gut microflora, leading to the formation of potentially harmful aromatic amines.[4][5] This technical guide provides an in-depth review of the acute and chronic toxicity of this compound, presenting quantitative data, detailed experimental protocols, and an examination of its toxicological mechanisms to inform researchers, scientists, and drug development professionals.

Acute Toxicity Profile

The acute toxicity of this compound is generally considered to be low based on studies in various animal models. The median lethal dose (LD50) and lethal concentration (LC50) values from key studies are summarized below.

Data Presentation: Acute Toxicity

| Endpoint | Test Species | Route of Administration | Value | Reference(s) |

| Oral LD50 | Rat | Oral | > 2,000 mg/kg | [6][7] |

| Oral LD50 | Rat | Oral | > 3,400 mg/kg | [8] |

| Dermal LD50 | Rat | Dermal | > 2,000 mg/kg | [6] |

| Fish LC50 (48h) | Leuciscus idus (Ide) | Aquatic | > 100 mg/L | [6] |

| Fish LC50 (49h) | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | > 500 mg/L | [7] |

| Invertebrate Mortality | Artemia salina (Brine shrimp) | Aquatic | 86.7% mortality | [3] |

Irritation and Sensitization

-

Skin and Eye Irritation: Studies on rabbits have classified RB5 as a non-irritant for both skin and eyes.[6] However, other safety data sheets indicate it may be an eye irritant.[7][8]

-

Sensitization: There is conflicting evidence regarding sensitization. While a guinea pig test (OECD 406) showed no sensitizing effect[6], other reports suggest RB5 may cause sensitization upon inhalation and, in some individuals, through skin contact.[8][9]

Chronic and Organ-Specific Toxicity

The primary concern regarding RB5 toxicity stems from chronic exposure and its metabolic byproducts. The reductive cleavage of the azo linkage can produce aromatic amines, which are associated with genotoxic and carcinogenic effects.[5][9][10]

Genotoxicity and Mutagenicity

Multiple studies using various test systems have demonstrated the genotoxic potential of this compound. It can induce chromosomal aberrations and direct DNA damage.[11][12] Untreated RB5 solutions have been shown to cause a statistically significant increase in micronuclei formation in Vicia faba root cells at concentrations ranging from 50 to 1000 ppm.[13]

Teratogenicity (Developmental Toxicity)

Studies using zebrafish (Danio rerio) embryos, a model system for developmental toxicity, have shown that RB5 can induce dose-dependent teratogenic alterations.[14] Exposure to concentrations greater than 10 mg/L resulted in a reproducible pattern of deformities, including tissue ulceration, tail and eye defects, pericardial and yolk sac edema, and a bent spine.[14] Lethal effects on the embryos were observed at 48 and 72 hours post-fertilization.[14]

Cytotoxicity

In vitro studies on human cell lines have confirmed the cytotoxic effects of RB5. In human breast epithelial cells, RB5 exposure resulted in a cytotoxicity level of 55.31%.[3] Another study evaluated its effects on human keratinocytes (HaCaT) and hepatic cells (HepaRG), finding that while the dye was not genotoxic in these cells, it did induce cytotoxicity.[15] The study noted that the epidermal cells (HaCaT) were more susceptible to the cytotoxic effects than the liver cells (HepaRG).[15]

Data Presentation: Genotoxicity, Teratogenicity, and Cytotoxicity

| Assay Type | Test System | Concentration(s) | Observed Effects | Reference(s) |

| Genotoxicity | Allium cepa (Onion root) | 25, 50, 100 ppm | Increased chromosome aberrations, DNA damage (Comet assay), decreased mitotic index. | [11][12] |

| Genotoxicity | Vicia faba (Faba bean) | 50 - 1000 ppm | Significant increase in micronuclei formation. | [13] |

| Teratogenicity | Danio rerio (Zebrafish embryo) | 1 - 25 mg/L | Dose-dependent malformations (edema, bent spine, tail/eye defects); lethal effects. | [14] |

| Cytotoxicity | Human Breast Epithelial Cells | Not specified | 55.31% cytotoxicity. | [3] |

| Cytotoxicity | HaCaT (Human keratinocytes) & HepaRG (Human hepatic cells) | Up to 1000 µg/mL | Concentration-dependent cytotoxicity, more severe in HaCaT cells. No genotoxicity observed. | [15] |

Mechanisms of Toxicity

The toxicity of this compound, like many azo dyes, is intrinsically linked to its metabolism. The core mechanism involves the reductive cleavage of the diazo bond (–N=N–). This biotransformation can be carried out by azoreductase enzymes present in the liver and, significantly, within the intestinal microflora.[4][16] This process breaks the dye molecule into its constituent aromatic amines. These amine metabolites are often more toxic and biologically active than the parent dye molecule and are implicated in the observed genotoxic and carcinogenic effects.[5]

Experimental Protocols

Standardized protocols are crucial for assessing the toxicological profile of substances like RB5. Below are detailed methodologies for key assays mentioned in the literature.

Allium cepa Genotoxicity Assay

This plant-based assay is a sensitive and cost-effective method for evaluating the genotoxic and cytotoxic effects of chemical compounds.[11][12]

-

Test Organism: Allium cepa L. (common onion) bulbs.

-

Procedure:

-

Onion bulbs are grown in distilled water until roots reach 2-3 cm in length.

-

The bulbs are then transferred to solutions of this compound at various concentrations (e.g., 25, 50, and 100 ppm).[11]

-

Control groups are maintained in distilled water (negative control) and a known mutagen like methyl methane sulfonate (MMS, 10 ppm) (positive control).[11]

-

Exposure is maintained for defined periods, typically 24 and 48 hours.[12]

-

After exposure, root tips (2-3 mm) are excised, fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1), and hydrolyzed in 1N HCl.

-

The root tips are then stained using the aceto-orcein squash procedure.[11]

-

-

Endpoints Analysis:

-

Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100. A significant decrease in MI indicates cytotoxicity.

-

Chromosomal Aberrations (CAs): Slides are observed under a light microscope to score for abnormalities such as anaphase bridges, c-mitosis, laggard chromosomes, and micronuclei.[11]

-

Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA damage, nuclei are isolated from root tip cells, embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The resulting "comet" shapes are analyzed to measure DNA migration, which is proportional to the amount of DNA damage.[11]

-

General Workflow for in vitro Toxicity Testing

The following workflow represents a generalized procedure for assessing the toxicity of a substance like RB5 on cultured cells, applicable to cytotoxicity assays or more specific endpoints like the Comet or Micronucleus assays.

Aromatic Amine Detection (Regulatory Method)

Detecting the release of banned aromatic amines from azo dyes is a standard regulatory requirement (e.g., EU REACH regulation, EN ISO 14362-1:2017).[17][18]

-

Principle: The method relies on the chemical reduction of the azo bond(s) to liberate the constituent primary aromatic amines, which are then extracted and quantified.

-

Procedure:

-

Sample Pretreatment: A textile or leather sample is prepared. For certain synthetic fibers, a preliminary chemical extraction is performed.[18]

-

Reductive Cleavage: The sample is treated with a sodium dithionite solution in a heated citrate buffer to cleave the azo bonds. This converts the dye into its corresponding (and potentially carcinogenic) aromatic amines.

-

Liquid-Liquid Extraction: The liberated amines are extracted from the aqueous solution into an organic solvent (e.g., xylene).[18]

-

Concentration & Analysis: The extract is concentrated, and the amines are identified and quantified using instrumental methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[17]

-

-

Regulatory Limit: The EU REACH regulation restricts the total amount of 22 specific aromatic amines to a maximum of 30 mg/kg (0.003% by weight) in finished articles.[18]

Conclusion

The toxicological profile of this compound is multifaceted. While its acute toxicity is low, posing minimal risk from short-term exposure, the potential for chronic toxicity is a significant concern for human health and environmental safety. The primary hazard is associated with its metabolic biotransformation into aromatic amines, which have demonstrated genotoxic, teratogenic, and cytotoxic effects in various experimental models. These findings underscore the importance of effective treatment of industrial wastewater to degrade and remove RB5, thereby mitigating the risks associated with its release into the environment.[3][19] For professionals in research and drug development, understanding these mechanisms is crucial for hazard identification and risk assessment of azo compounds.

References

- 1. Removal of this compound from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]

- 2. This compound Azo Dye|For Research [benchchem.com]

- 3. Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. spaceint.com [spaceint.com]

- 7. dyespigments.net [dyespigments.net]

- 8. Reactive Dye Black SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cumhuriyet Science Journal » Submission » Genotoxic effect of two commonly used textile dyes Reactive Blue 19 and this compound using Allium cepa L. as an indicator [csj.cumhuriyet.edu.tr]

- 13. Evaluation of the genotoxic potential of this compound solutions subjected to decolorizing treatments by three fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induced developmental defects via potentiating apoptotic cell death in Zebrafish (Danio rerio) embryos - MedCrave online [medcraveonline.com]

- 15. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 16. Anaerobic biodegradation of azo dye this compound by a novel strain Shewanella sp. SR1: Pathway and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. blog.qima.com [blog.qima.com]

- 19. Investigating degradation metabolites and underlying pathway of azo dye "this compound" in bioaugmented floating treatment wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Photochemical Stability of Reactive Black 5 in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photochemical stability of the diazo dye Reactive Black 5 (RB5) in aqueous solutions. Understanding the degradation kinetics and pathways of RB5 is crucial for various fields, including environmental science, textile manufacturing, and analytical chemistry. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the degradation workflows.

Introduction to this compound

This compound (RB5), a widely used synthetic azo dye, is a staple in the textile industry for dyeing cellulosic fibers.[1] Its structure contains two azo bonds (-N=N-), which are susceptible to cleavage under thermal and photochemical stress.[2][3] This degradation can lead to the formation of smaller aromatic compounds, some of which may be of environmental and toxicological concern.[1][4] Therefore, a thorough understanding of its stability is paramount for process optimization and environmental impact assessment.

Thermal Stability of this compound

The thermal stability of azo dyes like RB5 is a critical parameter, influencing its application in high-temperature dyeing processes and its persistence in the environment.[5] Thermal degradation primarily involves the cleavage of the azo bond, leading to the formation of aromatic amines.[3]

Several factors can significantly influence the rate of thermal degradation of RB5 in an aqueous solution:

-

Temperature: As expected, higher temperatures accelerate the degradation process. Studies have shown that the optimal temperature range for the decolorization of azo dyes by various methods often falls between 30 and 40°C, with higher temperatures potentially leading to enzyme inactivation in biological systems.[6]

-

pH: The pH of the aqueous solution plays a crucial role in the stability of RB5. Degradation kinetics and the formation of by-products are dependent on the pH of the solution.[2] For instance, under alkaline conditions (pH 10), complete degradation has been observed within 40 minutes in the presence of certain catalysts.[2]

-

Presence of Catalysts: The rate of thermal degradation can be significantly enhanced by the presence of catalysts. For example, the use of Mn-Al powders has been shown to completely decolorize an RB5 solution in 30 minutes.[2]

The following table summarizes the quantitative data available on the thermal degradation of this compound.

| Parameter | Condition | Value | Reference |

| Degradation Efficiency | pH 10, with Mn-Al catalyst | 100% in 40 min | [2] |

| Optimal Temperature Range | Biodegradation | 30-40 °C | [6] |

| Decomposition Onset | General for water-soluble azo dyes | Above 280 °C | [7] |

Photochemical Stability of this compound

The photochemical stability of RB5 is its ability to resist degradation upon exposure to light. This is a crucial factor for the lightfastness of dyed textiles and the environmental fate of the dye in sunlit surface waters.[5] Photodegradation can occur through direct photolysis or be mediated by a photocatalyst.[8]

The efficiency of photochemical degradation is influenced by several parameters:

-

Light Source and Intensity: The wavelength and intensity of the light source are critical. UV irradiation is commonly used to induce photodegradation.[5][8]

-

pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption and subsequent degradation rate.[9]

-

Photocatalyst: The presence and type of photocatalyst significantly impact the degradation rate. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high reactivity, thermal stability, and low cost.[10] The efficiency of degradation is strongly influenced by the type of photocatalyst used.[11]

-

Presence of Other Substances: The presence of other organic and inorganic compounds in the water can affect the degradation efficiency by competing for reactive species or deactivating the catalyst.[9]

The following table summarizes key quantitative data on the photochemical degradation of this compound.

| Parameter | Condition | Value | Reference |

| Degradation Efficiency | UV/TiO2 nanoparticles | 99.99% (LED/TiO2-PET method) | [9][12] |

| Dominant Reactive Species | Radical quenching experiments | Hydroxyl radicals (•OH) | [9] |

| Degradation Kinetics | Photocatalytic degradation | Follows first-order kinetics | [4] |

Experimental Protocols

This section details standardized methodologies for assessing the thermal and photochemical stability of this compound in aqueous solutions, synthesized from established research.[3][13]

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring the change in mass as a function of temperature.[3]

-

Sample Preparation: A small, accurately weighed sample of RB5 (typically 3-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[3]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate to prevent oxidative degradation.[3]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled linear heating rate (e.g., 10 °C/min).[3][13]

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.[3]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperatures of maximum decomposition rates.[3]

This protocol describes a typical setup for evaluating the photocatalytic degradation of RB5.

-

Reactor Setup: A photoreactor is loaded with a known volume and concentration of the RB5 aqueous solution. The photocatalyst (e.g., TiO2) is added to the solution.[14]

-

Adsorption Equilibrium: The suspension is typically stirred in the dark for a period (e.g., 30-90 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.[14]

-

Irradiation: The solution is then exposed to a light source (e.g., a UV lamp) under continuous stirring.[14][15]

-

Sampling: Aliquots of the solution are withdrawn at specific time intervals.

-

Analysis: The samples are centrifuged or filtered to remove the photocatalyst, and the concentration of RB5 in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax ≈ 597 nm).[10]

-

Data Analysis: The degradation efficiency is calculated based on the change in dye concentration over time. The kinetics of the degradation can also be determined from this data.[4][5]

Visualization of Experimental Workflows and Degradation Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows for assessing the stability of this compound.

Caption: Workflow for Thermal Stability Assessment of RB5 using TGA.

Caption: Experimental Workflow for Photochemical Stability of RB5.

Caption: Generalized Degradation Pathway of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsrp.org [ijsrp.org]

- 6. Efficient biodegradation and detoxification of this compound using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using Dyes for Evaluating Photocatalytic Properties: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye [mdpi.com]

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Reactive Black 5 in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 5 (RB5), a diazo anionic dye, is one of the most widely used colorants in the textile industry.[1][2] Its widespread application stems from its high water solubility and ability to form covalent bonds with fibers, leading to excellent colorfastness.[3][4] However, the very properties that make it an effective dye—its complex aromatic structure and the presence of multiple sulfonate groups—also govern its behavior in solution, leading to phenomena such as self-aggregation.[5] Understanding the solubility and aggregation of RB5 is critical not only for optimizing dyeing processes but also for developing effective water treatment methodologies and, in a broader context, for studying the solution behavior of complex organic molecules.[6][7]

This technical guide provides a comprehensive overview of the solubility and aggregation characteristics of this compound. It includes a summary of its physicochemical properties, quantitative data on its solubility, a discussion of the factors influencing its behavior in solution, and detailed experimental protocols for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Common Name | C.I. This compound | [3] |

| Molecular Formula | C₂₆H₂₁N₅Na₄O₁₉S₆ | [3][8] |

| Molecular Weight | 991.82 g/mol | [3][8] |

| CAS Number | 17095-24-8 | [3][8] |

| Class | Double Azo Dye | [3] |

| Max. Absorbance (λmax) | ~597 nm |[8][9][10] |

Section 1: Solubility of this compound

The solubility of a dye is a fundamental parameter that dictates its application range and environmental fate. RB5 is known for its high solubility in aqueous media, a characteristic attributed to the four sodium sulfonate (-SO₃Na) groups in its molecular structure.[3][5]

Aqueous Solubility

RB5 is highly miscible in water.[11] Its solubility is significantly influenced by temperature, a common characteristic for many reactive dyes.

Table 2: Aqueous Solubility of this compound

| Temperature | Solubility (g/L) | Reference |

|---|---|---|

| 20 °C | 200 | [3] |

| 80 °C | > 200 |[3] |

Solubility in Organic Solvents

While primarily used in aqueous solutions, the solubility of RB5 in organic solvents is relevant for analytical procedures and certain non-conventional applications. For instance, RB5 can be dissolved in dimethyl sulfoxide (DMSO) for the preparation of reference solutions in laboratory settings.[6] Detailed quantitative data on its solubility in a wide range of organic solvents is not extensively documented in the available literature, reflecting its primary use in water-based systems.

Factors Influencing Solubility

Several environmental factors can modulate the solubility of RB5.

-

Temperature : As indicated in Table 2, the solubility of RB5 in water increases with temperature.[3] This endothermic nature of dissolution is advantageous in dyeing processes, which are often carried out at elevated temperatures.[12]

-

pH : The pH of the solution can influence the surface charge of the dye molecule.[7] While RB5 is soluble across a wide pH range, extreme pH values can affect the stability of the solution and the dye molecule itself. In highly acidic solutions (pH < 3), the protonation of amine groups can occur, while in highly alkaline solutions, the stability of the vinyl sulfone reactive groups may be compromised.

-

Ionic Strength : The presence of high concentrations of electrolytes (salts) can decrease the solubility of dyes through the "salting-out" effect. This occurs because water molecules become more engaged in solvating the salt ions, reducing their availability to solvate the dye molecules.

Section 2: Aggregation Behavior of this compound

In solution, particularly at higher concentrations, dye molecules have a strong tendency to self-associate into larger aggregates, such as dimers and trimers.[5] This process is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic regions of the dye molecules and van der Waals forces.[5]

Aggregation is a critical phenomenon as it can affect the color yield, levelness of dyeing, and the accuracy of analytical measurements that assume a monomeric state. The concentration at which aggregation begins to occur significantly is known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC).[13][14]

Factors Influencing RB5 Aggregation

The extent of RB5 aggregation is a dynamic equilibrium that is sensitive to several conditions:

-

Concentration : Aggregation is directly proportional to the dye concentration. As the concentration increases, the likelihood of intermolecular interactions leading to aggregate formation rises.[5]

-

Temperature : Increasing the temperature generally leads to the disaggregation of dye molecules.[7] The enhanced thermal energy overcomes the relatively weak non-covalent forces holding the aggregates together.

-

pH : The pH of the solution plays a crucial role in aggregation by altering the electrostatic interactions between dye molecules.[15][16] RB5 is an anionic dye, and at neutral pH, the negatively charged sulfonate groups contribute to electrostatic repulsion, which counteracts aggregation. In acidic media (e.g., pH below 4), protonation can reduce these repulsive forces, potentially promoting aggregation.[7][15] One study noted that above pH 3.5, particles of the dye may aggregate.[15]

-

Ionic Strength : The addition of electrolytes, such as sodium chloride, promotes aggregation. The salt cations shield the negative charges of the sulfonate groups on the dye molecules, reducing electrostatic repulsion and allowing the attractive forces (π-π stacking) to dominate.

Section 3: Experimental Protocols for Analysis

Accurate determination of solubility and aggregation is essential for both research and quality control. The following section details the standard methodologies.

Determination of Solubility

A common and practical method for determining the solubility of a dye in a given solvent is the saturation and filtration method.[17][18]

Protocol for Solubility Determination:

-

Preparation : Add an excess amount of this compound powder to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation : Allow the solution to stand, then filter it using a fine-pore filter (e.g., 0.45 µm syringe filter or Whatman #2 paper) to remove all undissolved solid dye.[17] It is crucial to maintain the temperature during filtration to prevent precipitation.

-

Quantification :

-

Take a precise aliquot of the clear, saturated filtrate and dilute it to a concentration that falls within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at RB5's λmax (~597 nm).[9]

-

Calculate the concentration of the diluted sample using a pre-established calibration curve (Beer-Lambert Law).

-

-

Calculation : Determine the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility in units such as g/L or mol/L.

Caption: Experimental workflow for determining dye solubility.

Characterization of Aggregation

Several complementary techniques are used to study dye aggregation.

-

Principle : UV-Vis spectroscopy is a powerful tool for detecting aggregation. When dye molecules aggregate, their electronic interactions cause a change in the absorption spectrum. This can manifest as a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (end-to-end stacking).[5] Deviations from the Beer-Lambert law at high concentrations are also a strong indicator of aggregation.[5]

-

Protocol :

-

Prepare a series of RB5 solutions in the desired solvent with concentrations spanning a wide range (e.g., from 10⁻⁷ M to 10⁻³ M).

-

Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer, ensuring the absorbance values are within the instrument's optimal range (typically 0.1-1.0). Use cuvettes with shorter path lengths for highly concentrated solutions.[5]

-

Analyze the spectra for shifts in λmax and the appearance of new shoulders or peaks, which indicate the formation of aggregates.

-

Plot absorbance at λmax versus concentration. A non-linear relationship at higher concentrations suggests aggregation.

-

-

Principle : This method is suitable for ionic dyes like RB5. Below the CAC, the dye exists as monomers, and the specific conductivity increases linearly with concentration.[14] When aggregates form above the CAC, the mobility of the charge-carrying species changes because the larger aggregates are less mobile than the free monomers. This results in a distinct change in the slope of the conductivity versus concentration plot.[13][14]

-

Protocol :

-

Prepare a series of RB5 solutions of varying concentrations.

-

Measure the specific conductivity of each solution at a constant temperature using a calibrated conductivity meter.

-

Plot the specific conductivity as a function of the RB5 concentration.

-

Identify the CAC as the concentration at which a break or inflection point occurs in the plot.[14]

-

-

Principle : DLS is a non-invasive technique that measures the size distribution of particles in a solution. It works by analyzing the temporal fluctuations in the intensity of light scattered from particles undergoing Brownian motion.[19][20] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. DLS is exceptionally sensitive to the presence of even small amounts of larger aggregates.[19][21]

-

Protocol :

-

Prepare dye solutions at the concentrations of interest. The solutions must be free of dust and other extraneous particles, so filtration (e.g., through a 0.22 µm filter) is recommended.

-

Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average hydrodynamic radius or the appearance of a second, larger population of particles is a clear indication of aggregation.[19]

-

Caption: General workflow for analyzing dye aggregation.

Section 4: Visualizations of Key Concepts

Caption: Factors influencing the RB5 aggregation equilibrium.

Conclusion

This compound exhibits high solubility in water, a property essential for its industrial use. This solubility is, however, counterbalanced by a distinct tendency to form aggregates in solution, a phenomenon governed by a complex interplay of factors including concentration, temperature, pH, and ionic strength. For researchers and scientists, a thorough understanding and precise measurement of these behaviors are paramount for applications ranging from optimizing industrial processes to developing novel analytical methods and environmental remediation technologies. The experimental protocols outlined in this guide—UV-Vis spectroscopy, conductivity measurement, and Dynamic Light Scattering—provide a robust framework for the comprehensive characterization of RB5 and similar complex molecules in solution. Future research should focus on expanding the quantitative solubility data in non-aqueous solvents and precisely determining the Critical Aggregation Concentration under a wider variety of environmental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of this compound dye by a newly isolated bacterium Pseudomonas entomophila BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. mdpi.com [mdpi.com]

- 5. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Water Contaminated with Reactive Black-5 Dye by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Removal of this compound from Waste Waters by Adsorption: A Comprehensive Review [jwent.net]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Adsorption Characteristics of this compound from Aqueous Solution onto Chitosan | Semantic Scholar [semanticscholar.org]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. justagriculture.in [justagriculture.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. fsw.cc [fsw.cc]

- 18. alfa-chemistry.com [alfa-chemistry.com]